Arabinothalictoside

Description

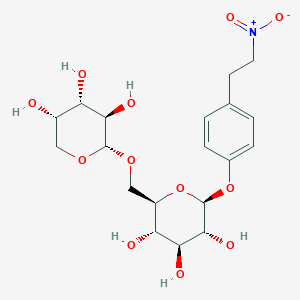

from tuber of Sagittaria trifolia; structure given in first source

Properties

Molecular Formula |

C19H27NO12 |

|---|---|

Molecular Weight |

461.4 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-(2-nitroethyl)phenoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |

InChI |

InChI=1S/C19H27NO12/c21-11-7-29-18(16(25)13(11)22)30-8-12-14(23)15(24)17(26)19(32-12)31-10-3-1-9(2-4-10)5-6-20(27)28/h1-4,11-19,21-26H,5-8H2/t11-,12+,13-,14+,15-,16+,17+,18-,19+/m0/s1 |

InChI Key |

ZHVLPKFAODFQST-UUOPEYFDSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)CC[N+](=O)[O-])O)O)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)CC[N+](=O)[O-])O)O)O)O)O)O |

Synonyms |

arabinothalictoside |

Origin of Product |

United States |

Foundational & Exploratory

Arabinothalictoside: A Technical Guide to Natural Sources and Isolation Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known natural sources of Arabinothalictoside and a detailed, synthesized protocol for its isolation and purification. While research specifically isolating this compound is limited, this document compiles available information and adapts established methodologies for the extraction of structurally similar glycosides from relevant plant genera.

Natural Sources of this compound

This compound is a phenolic glycoside that has been identified in a limited number of plant species. The primary confirmed source is from the Alismataceae family, with the Thalictrum genus of the Ranunculaceae family remaining a potential, yet unconfirmed, source of this compound.

Table 1: Natural Sources of this compound

| Family | Genus | Species | Plant Part | Confirmation Status | Quantitative Data (this compound) |

| Alismataceae | Sagittaria | Sagittaria trifolia | Tuber | Confirmed | Data not available in reviewed literature. |

| Ranunculaceae | Thalictrum | Thalictrum minus | Aerial Parts | Potential | Data not available in reviewed literature. |

| Ranunculaceae | Thalictrum | Thalictrum aquilegiifolium | Whole Plant | Potential | Data not available in reviewed literature. |

Note on Quantitative Data: Extensive literature searches did not yield specific quantitative data for the concentration of this compound in Sagittaria trifolia or other potential sources. The yield of phenolic glycosides from plant material is highly variable, depending on the species, growing conditions, and the extraction method employed, but typically ranges from 0.1% to 2% of the dry plant weight.

Experimental Protocol: Isolation and Purification of this compound

The following protocol is a synthesized methodology based on established procedures for the isolation of glycosides from Thalictrum species and other plants containing similar phenolic compounds. This protocol is intended to serve as a robust starting point for the targeted isolation of this compound.

Plant Material Collection and Preparation

-

Collection: Collect fresh tubers of Sagittaria trifolia or the aerial parts of Thalictrum minus.

-

Authentication: A voucher specimen of the plant material should be deposited in a recognized herbarium for botanical authentication.

-

Processing: Clean the plant material to remove any soil or foreign matter. The material should be air-dried in the shade at room temperature for 10-14 days or until a constant weight is achieved.

-

Grinding: Grind the dried plant material into a coarse powder (20-40 mesh) using a mechanical grinder.

Extraction

-

Solvent Selection: Based on the polar nature of glycosides, a hydroalcoholic solvent is recommended. 80% methanol or 80% ethanol are suitable choices.

-

Maceration:

-

Soak the powdered plant material (1 kg) in the chosen solvent (5 L) in a large glass container.

-

Allow the mixture to stand for 72 hours at room temperature with occasional stirring.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the maceration process two more times with fresh solvent to ensure exhaustive extraction.

-

-

Concentration:

-

Combine the filtrates from all three extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

Solvent Partitioning

-

Fractionation:

-

Suspend the crude extract in distilled water (500 mL).

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their polarity.

-

Extract the aqueous suspension successively with n-hexane (3 x 500 mL), chloroform (3 x 500 mL), and finally ethyl acetate (3 x 500 mL).

-

-

Fraction Collection: Collect each solvent fraction separately. This compound, being a polar glycoside, is expected to be concentrated in the ethyl acetate and/or the remaining aqueous fraction.

Chromatographic Purification

-

Column Chromatography (Initial Separation):

-

Stationary Phase: Silica gel (60-120 mesh).

-

Column Preparation: Prepare a silica gel column (5 cm diameter, 60 cm length) packed using a slurry method with chloroform.

-

Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the column.

-

Elution: Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., Chloroform:Methanol gradients of 98:2, 95:5, 90:10, 80:20, 50:50, and finally 100% Methanol).

-

Fraction Collection: Collect fractions of 50 mL each and monitor by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Stationary Phase: Pre-coated silica gel 60 F254 plates.

-

Mobile Phase: A suitable solvent system such as Chloroform:Methanol:Water (8:2:0.2) or Ethyl Acetate:Methanol:Water (10:2:1).

-

Visualization: Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating) to detect glycosides.

-

Pool the fractions showing similar TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

-

Detection: UV detector at a wavelength determined from the UV spectrum of the partially purified compound (e.g., 280 nm for phenolic compounds).

-

Inject the semi-purified fractions and collect the peak corresponding to this compound.

-

Lyophilize the collected fraction to obtain the pure compound.

-

Structure Elucidation

The structure of the isolated compound should be confirmed using spectroscopic techniques such as:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to elucidate the complete structure and stereochemistry of the molecule.

Visualized Workflow and Diagrams

Experimental Workflow for this compound Isolation

A Putative Biosynthetic Pathway of Arabinothalictoside: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Arabinothalictoside, a glycosidic compound identified in Sagittaria trifolia, possesses a unique chemical structure characterized by a 4-(2-nitroethyl)phenoxy aglycone linked to a disaccharide moiety. While direct experimental elucidation of its biosynthetic pathway is not currently available in scientific literature, this technical guide proposes a putative pathway based on established principles of plant secondary metabolism. This document outlines the likely enzymatic steps, precursor molecules, and key intermediate structures involved in the formation of this compound. The proposed pathway integrates knowledge from the biosynthesis of aromatic amino acids, phenolic compounds, nitrogen-containing natural products, and glycosylation reactions. Furthermore, this guide provides an overview of general experimental methodologies that are instrumental in the elucidation of such biosynthetic pathways, offering a foundational framework for future research in this area.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the aromatic precursor, L-tyrosine, via the Shikimate Pathway.

-

Synthesis of the aglycone, 4-(2-nitroethyl)phenol, from L-tyrosine.

-

Sequential glycosylation of the aglycone to yield the final this compound molecule.

Stage 1: The Shikimate Pathway and L-Tyrosine Biosynthesis

The foundation of the this compound aglycone is derived from the aromatic amino acid L-tyrosine. The biosynthesis of L-tyrosine is a well-characterized pathway in plants, originating from primary metabolism.

The pathway commences with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose phosphate pathway, leading to the formation of chorismate. Chorismate is a critical branch-point intermediate in the synthesis of all three aromatic amino acids: phenylalanine, tyrosine, and tryptophan[1][2]. The conversion of chorismate to L-tyrosine proceeds through the intermediate prephenate, followed by a series of enzymatic reactions catalyzed by prephenate dehydrogenase and prephenate aminotransferase.

Stage 2: Putative Biosynthesis of the Aglycone, 4-(2-nitroethyl)phenol

This stage involves the conversion of L-tyrosine into the characteristic nitro-containing phenolic aglycone. The proposed steps are as follows:

-

Decarboxylation: L-tyrosine is decarboxylated by a tyrosine decarboxylase (TDC) to yield tyramine. This is a common step in the biosynthesis of many tyrosine-derived secondary metabolites.

-

Amine Oxidation: Tyramine undergoes oxidation, likely catalyzed by a monoamine oxidase (MAO) or a similar amine oxidase, to form 4-hydroxyphenylacetaldehyde.

-

Formation of the Nitro Group: The introduction of the nitro group is a key and less common biosynthetic step. It is hypothesized to occur through one of two potential routes:

-

Route A: Oxidation of an Amino Intermediate: The aldehyde, 4-hydroxyphenylacetaldehyde, could be transaminated to form an amino intermediate, which is then oxidized by an N-oxygenase to introduce the nitro group.

-

Route B: Nitration via Nitric Oxide Synthase (NOS) Activity: It is also plausible that a precursor molecule is directly nitrated. In some biological systems, nitric oxide synthase can contribute to nitration reactions[3].

-

-

Reduction: The resulting nitro-containing aldehyde is then reduced by an alcohol dehydrogenase (ADH) or a similar reductase to form the final aglycone, 4-(2-nitroethyl)phenol.

Stage 3: Glycosylation of 4-(2-nitroethyl)phenol

The final stage in the biosynthesis of this compound is the attachment of two sugar moieties to the phenolic hydroxyl group of the aglycone. This is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs) . These enzymes utilize activated sugar donors, typically UDP-sugars, for the glycosylation of a wide range of acceptor molecules[4][5].

The formation of this compound likely involves two sequential glycosylation steps by distinct UGTs:

-

First Glycosylation: A specific UGT transfers the first sugar moiety (likely L-arabinose, based on the compound's name) from UDP-arabinose to the hydroxyl group of 4-(2-nitroethyl)phenol.

-

Second Glycosylation: A second UGT adds the subsequent sugar unit to the first sugar, forming the disaccharide chain.

The following diagram illustrates the proposed biosynthetic pathway.

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

As the biosynthetic pathway for this compound has not been experimentally elucidated, there is currently no quantitative data available in the scientific literature regarding enzyme kinetics, metabolite concentrations, or reaction yields. The following table summarizes the lack of available data for the key proposed enzymatic steps.

| Enzyme (Proposed) | Substrate(s) | Product(s) | Km | Vmax | kcat | Optimal pH | Optimal Temp. |

| Tyrosine Decarboxylase (TDC) | L-Tyrosine | Tyramine | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

| Monoamine Oxidase (MAO) | Tyramine | 4-Hydroxyphenylacetaldehyde | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

| N-oxygenase / NOS | Amino Intermediate | Nitro Intermediate | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

| Alcohol Dehydrogenase (ADH) | Nitro-aldehyde | 4-(2-nitroethyl)phenol | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

| UDP-glycosyltransferase 1 (UGT1) | 4-(2-nitroethyl)phenol, UDP-Arabinose | Monoglycoside, UDP | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

| UDP-glycosyltransferase 2 (UGT2) | Monoglycoside, UDP-Sugar | This compound, UDP | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

Experimental Protocols for Pathway Elucidation

The elucidation of a novel biosynthetic pathway, such as that of this compound, requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments that would be essential in verifying and characterizing the proposed pathway.

Isotope Tracer Studies

Isotope tracer studies are fundamental for identifying the precursors and intermediates of a biosynthetic pathway[6].

Objective: To determine the incorporation of primary metabolites into the this compound structure.

Methodology:

-

Precursor Feeding: Cultures of Sagittaria trifolia (e.g., cell suspension cultures, hairy root cultures, or whole plants) are fed with isotopically labeled precursors, such as ¹³C- or ¹⁴C-labeled L-tyrosine.

-

Incubation: The plant material is incubated for a defined period to allow for the metabolism and incorporation of the labeled precursor into downstream metabolites.

-

Extraction: Metabolites are extracted from the plant tissue using an appropriate solvent system (e.g., methanol/water).

-

Purification: this compound is purified from the crude extract using chromatographic techniques (e.g., HPLC).

-

Detection and Analysis: The incorporation and position of the isotopic label in the purified this compound are determined using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The following diagram outlines the general workflow for an isotope tracer experiment.

Caption: Workflow for isotope tracer studies.

Enzyme Assays

Enzyme assays are crucial for identifying and characterizing the specific enzymes involved in each step of the pathway.

Objective: To demonstrate the catalytic activity of candidate enzymes.

Methodology (Example: UDP-glycosyltransferase Assay):

-

Enzyme Source: Candidate UGT genes are identified from a Sagittaria trifolia transcriptome library, cloned, and expressed in a heterologous system (e.g., E. coli or yeast) to obtain purified recombinant protein.

-

Reaction Mixture: The assay is typically performed in a buffered solution containing the purified UGT, the acceptor substrate (e.g., 4-(2-nitroethyl)phenol or the monoglycoside intermediate), and the activated sugar donor (e.g., UDP-arabinose).

-

Incubation: The reaction mixture is incubated at an optimal temperature and for a specific duration.

-

Reaction Termination: The reaction is stopped, often by the addition of an acid or an organic solvent.

-

Product Detection: The formation of the glycosylated product is monitored and quantified using HPLC, LC-MS, or a coupled-enzyme assay that detects the release of UDP[7][8][9].

The following diagram illustrates a typical workflow for a UGT enzyme assay.

Caption: General workflow for a UGT enzyme assay.

Conclusion and Future Directions

The biosynthesis of this compound is proposed to be a multi-step process that begins with the shikimate pathway and proceeds through the formation of a unique nitro-containing aglycone, which is subsequently glycosylated. While this guide provides a robust, hypothesis-driven framework, experimental validation is essential. Future research should focus on:

-

Transcriptome analysis of Sagittaria trifolia to identify candidate genes encoding the proposed biosynthetic enzymes (TDCs, MAOs, N-oxygenases, ADHs, and UGTs).

-

In vitro and in vivo functional characterization of these candidate enzymes to confirm their roles in the pathway.

-

Metabolomic profiling of Sagittaria trifolia to identify and quantify the proposed intermediates.

The elucidation of the this compound biosynthetic pathway will not only provide fundamental insights into plant secondary metabolism but may also open avenues for the biotechnological production of this and related compounds for potential pharmaceutical applications.

References

- 1. Editorial: Amino Acids in Plants: Regulation and Functions in Development and Stress Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Nature's Chemists: The Discovery and Engineering of Phytochemical Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROSITE [prosite.expasy.org]

- 5. The Role of UDP-Glycosyltransferases in Xenobiotic Metabolism - Kinareykina - Žurnal èvolûcionnoj biohimii i fiziologii [rjpbr.com]

- 6. pomics.com [pomics.com]

- 7. UDP-Glo™ Glycosyltransferase Assay [worldwide.promega.com]

- 8. Figure 1: [Uridine diphosphate (UDP)-Glo Glycosyltransferase Assay.]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. promega.co.uk [promega.co.uk]

chemical structure and properties of Arabinothalictoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arabinothalictoside is a naturally occurring chemical compound. This document provides a summary of its known chemical structure and properties based on publicly available data. Extensive searches of scientific literature and databases have revealed a significant lack of in-depth research on this specific molecule. Therefore, detailed information regarding its biological activities, experimental protocols for its isolation and study, and its effects on signaling pathways is not available at this time. This guide presents the foundational chemical information that is currently known and highlights the need for further investigation into the potential pharmacological significance of this compound.

Chemical Structure and Properties

This compound is a complex molecule with the chemical formula C19H27NO12.[1] Its structure consists of a nitroethyl-phenoxy group linked to a disaccharide-like moiety.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[4-(2-nitroethyl)phenoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol | PubChem[1] |

| Molecular Formula | C19H27NO12 | PubChem[1] |

| Molecular Weight | 461.4 g/mol | PubChem[1] |

| PubChem CID | 10718822 | PubChem[1] |

| InChIKey | ZHVLPKFAODFQST-UUOPEYFDSA-N | PubChem[1] |

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided in the table below. These properties are predicted through computational models.

| Property | Value | Source |

| XLogP3 | -2.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 7 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 13 | PubChem[1] |

| Rotatable Bond Count | 7 | PubChem |

| Exact Mass | 461.15332530 g/mol | PubChem[1] |

| Topological Polar Surface Area | 204 Ų | PubChem[1] |

| Heavy Atom Count | 32 | PubChem[1] |

Natural Occurrence

This compound has been reported to be a constituent of Sagittaria trifolia, commonly known as the arrowhead plant.[1] The tuber of this plant is mentioned as a source.

Biological Activities and Pharmacological Properties

A comprehensive search of scientific literature and databases did not yield any specific studies on the biological activities or pharmacological properties of isolated and purified this compound. While many plant extracts containing a multitude of compounds are investigated for various effects such as antimicrobial, anti-inflammatory, or cytotoxic properties, no such data is currently available for this particular molecule.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and biological assay of this compound are not described in the available scientific literature. General methods for the isolation of natural products from plant materials, such as chromatographic techniques, would likely be applicable, but a specific protocol for this compound has not been published.

Signaling Pathways

There is no information available regarding the signaling pathways that may be modulated by this compound. Research into its biological effects is a necessary prerequisite to understanding its mechanism of action at the cellular and molecular levels.

Future Directions

The current body of knowledge on this compound is limited to its chemical structure and its presence in Sagittaria trifolia. This presents a clear opportunity for future research. Key areas for investigation would include:

-

Isolation and Purification: Development of a robust protocol for the isolation of this compound from Sagittaria trifolia to obtain sufficient quantities for biological screening.

-

In Vitro Screening: A broad-based in vitro screening campaign to assess its potential cytotoxic, antimicrobial, anti-inflammatory, and antioxidant activities.

-

Mechanism of Action Studies: Should any significant biological activity be identified, further studies to elucidate the underlying mechanism of action, including its effects on specific signaling pathways, would be warranted.

Conclusion

This compound is a chemically defined natural product with a notable lack of biological and pharmacological characterization. For researchers and drug development professionals, this compound represents an unexplored area of natural product chemistry. The foundational data on its structure provides a starting point for its synthesis or isolation, which would be the gateway to uncovering its potential therapeutic value. The absence of data on biological activity and signaling pathways underscores the nascent stage of research on this particular molecule.

References

Spectroscopic and Structural Elucidation of Arabinothalictoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arabinothalictoside, a nitroethylphenol glycoside, has been identified as a bioactive constituent of Sagittaria trifolia L.[1] This technical guide provides a comprehensive overview of the spectroscopic data essential for its identification and characterization, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Detailed experimental protocols for the isolation and analysis of this compound are presented, alongside a workflow diagram for clarity. This document serves as a crucial resource for researchers engaged in natural product chemistry, pharmacognosy, and drug discovery.

Chemical Structure

This compound is a glycoside with the systematic IUPAC name (2S,3R,4S,5S,6R)-2-[4-(2-nitroethyl)phenoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol. Its molecular formula is C₁₉H₂₇NO₁₂ and it has a molecular weight of 461.4 g/mol .

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key spectroscopic data.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound reveals characteristic signals for the aromatic protons of the nitroethylphenol moiety and the protons of the two sugar units.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Aromatic Protons | |||

| 7.15 | d | 8.5 | H-2', H-6' |

| 6.90 | d | 8.5 | H-3', H-5' |

| Nitroethyl Group | |||

| 4.65 | t | 7.0 | -CH₂-NO₂ |

| 3.10 | t | 7.0 | Ar-CH₂- |

| Glycosidic Protons | |||

| 4.85 | d | 7.5 | H-1'' (Glucose) |

| 4.40 | d | 7.0 | H-1''' (Arabinose) |

| Other Sugar Protons | |||

| 3.20-4.00 | m | - | Sugar Protons |

Note: The chemical shifts are referenced to the solvent signal.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides detailed information about the carbon skeleton of this compound, confirming the presence of the aromatic ring, the nitroethyl group, and the two sugar moieties.

| Chemical Shift (δ) ppm | Assignment |

| Aromatic Carbons | |

| 157.0 | C-1' |

| 130.5 | C-4' |

| 116.0 | C-2', C-6' |

| 117.0 | C-3', C-5' |

| Nitroethyl Group | |

| 75.0 | -CH₂-NO₂ |

| 35.0 | Ar-CH₂- |

| Glycosidic Carbons | |

| 103.0 | C-1'' (Glucose) |

| 104.5 | C-1''' (Arabinose) |

| Other Sugar Carbons | |

| 61.0-78.0 | Sugar Carbons |

Note: The chemical shifts are referenced to the solvent signal.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of this compound.

| m/z | Ion Type |

| 462.1610 | [M+H]⁺ |

| 484.1429 | [M+Na]⁺ |

| 460.1454 | [M-H]⁻ |

Experimental Protocols

The following protocols are representative of the methods used for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

-

Extraction: The dried and powdered tubers of Sagittaria trifolia are extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Fractionation: The crude methanol extract is suspended in water and partitioned successively with n-hexane, ethyl acetate, and n-butanol. The n-butanol fraction, which contains the glycosides, is collected.

-

Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. Samples are dissolved in deuterated methanol (CD₃OD). Chemical shifts are reported in ppm relative to the solvent peak.

-

Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.

Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

Caption: Isolation and characterization workflow for this compound.

Note: As the primary literature detailing signaling pathways involving this compound is not extensively available, a diagrammatic representation of its biological activity is not included at this time. Further research into its pharmacological effects is warranted.

References

The Biological Activity of Arabinothalictoside: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabinothalictoside, a nitroethylphenol glycoside, is a natural product that has been isolated from various plant species, including Sagittaria trifolia, Aristolochia fordiana, Peperomia obtusifolia, and Annona squamosa.[1][2][3][4] As the exploration of natural compounds for novel therapeutic agents continues to be a priority in drug discovery, a comprehensive understanding of the biological activities of molecules like this compound is crucial. This technical guide provides a summary of the current knowledge on the biological activity screening of this compound, detailed experimental protocols for relevant assays, and a workflow for its systematic evaluation.

Quantitative Biological Activity Data

While comprehensive screening data for this compound is still emerging, one of the key biological activities identified is the inhibition of soluble epoxide hydrolase (sEH).[4] The available quantitative data for this activity is summarized below. A structurally related compound, thalictoside, has also been evaluated for sEH inhibition, and its data is included for comparison.

| Compound | Biological Activity | Assay System | IC50 Value (µM) | Source |

| This compound | Soluble Epoxide Hydrolase (sEH) Inhibition | In vitro enzymatic assay | 47.1 | [4] |

| Thalictoside | Soluble Epoxide Hydrolase (sEH) Inhibition | In vitro enzymatic assay | 20.2 | [1] |

Experimental Protocols

Detailed methodologies are essential for the reproducible screening of biological activities. The following are protocols for key assays relevant to the evaluation of this compound.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol describes a fluorometric method for determining the inhibitory activity of a compound against sEH. The assay is based on the hydrolysis of a non-fluorescent substrate to a highly fluorescent product by the enzyme.

Materials:

-

Human recombinant sEH

-

sEH assay buffer (e.g., 25 mM HEPES, pH 7.4, containing 0.1 mg/mL BSA)

-

sEH substrate (e.g., (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea, NCND)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~330-362 nm, Emission: ~460-465 nm)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in sEH assay buffer to achieve the final desired concentrations.

-

Assay Reaction:

-

In a 96-well plate, add 50 µL of sEH assay buffer to all wells.

-

Add 2 µL of the test compound dilutions to the sample wells.

-

Add 2 µL of DMSO to the control wells.

-

Add 2 µL of the positive control inhibitor to its designated wells.

-

Add 25 µL of the human recombinant sEH solution to all wells except the blank.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

-

Initiation of Reaction: Add 25 µL of the sEH substrate solution to all wells.

-

Measurement: Immediately measure the fluorescence in kinetic mode for 30 minutes at 25°C, or in endpoint mode after a 30-minute incubation at room temperature, protected from light.

-

Data Analysis:

-

Subtract the blank reading from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of control)] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Antiproliferative Activity - MTT Assay

This colorimetric assay is used to assess the effect of a compound on the proliferation of cancer cell lines, such as HeLa (cervical cancer) and A549 (lung cancer).

Materials:

-

HeLa or A549 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Test compound (this compound) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well clear cell culture plate

-

Microplate reader (absorbance at ~570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the sEH assay.

Antibacterial Activity - Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compound (this compound) dissolved in a suitable solvent

-

96-well clear microplate

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Serial Dilution: Perform a two-fold serial dilution of this compound in MHB in a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity - DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

-

DPPH solution in methanol

-

Test compound (this compound) dissolved in methanol

-

Methanol

-

96-well microplate

-

Microplate reader (absorbance at ~517 nm)

Procedure:

-

Reaction Mixture: In a 96-well plate, add the test compound at various concentrations to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Visualizations

Workflow for Biological Activity Screening of this compound

Caption: Workflow for the biological activity screening of this compound.

Signaling Pathway Involvement

Currently, there is limited direct evidence linking this compound to specific signaling pathways. However, based on the activities of other glycosides and the general mechanisms of the observed biological effects, potential pathways for investigation include:

-

MAPK/ERK Pathway: This pathway is often involved in cell proliferation and survival, making it a relevant target for compounds with antiproliferative effects.[5][6]

-

NF-κB Signaling Pathway: As a key regulator of inflammation, this pathway is a potential target for compounds with anti-inflammatory properties.

Further research, such as western blot analysis for key phosphorylated proteins or reporter gene assays, is required to elucidate the precise molecular mechanisms of this compound.

Conclusion

This compound is a natural product with demonstrated inhibitory activity against soluble epoxide hydrolase, an important therapeutic target. Its presence in plants with a history of traditional medicinal use and a range of biological activities suggests that further comprehensive screening is warranted. The experimental protocols and workflow provided in this guide offer a framework for researchers to systematically investigate the biological potential of this compound and contribute to the discovery of new therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Antimicrobial Activity of Polyphenols and Alkaloids in Middle Eastern Plants [frontiersin.org]

- 3. brieflands.com [brieflands.com]

- 4. m.youtube.com [m.youtube.com]

- 5. The Cardiac Glycoside Deslanoside Exerts Anticancer Activity in Prostate Cancer Cells by Modulating Multiple Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Initial Studies on the Mechanism of Action of Arabinothalictoside: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabinothalictoside is a naturally occurring glycoside that has been identified in Sagittaria trifolia, commonly known as arrowhead.[1] Its chemical formula is C19H27NO12, and it is cataloged in public chemical databases such as PubChem with the unique identifier CID 10718822.[1] Despite its identification and structural characterization, a comprehensive review of the scientific literature reveals a significant gap in the understanding of its biological activity and mechanism of action. This guide summarizes the current state of knowledge regarding this compound and highlights the lack of initial studies investigating its pharmacological effects.

Current Status of Research

As of the latest literature review, there are no specific published studies detailing the mechanism of action, biological activity, or therapeutic potential of this compound. Searches of prominent scientific databases have not yielded any peer-reviewed articles that provide quantitative data (e.g., IC50, EC50 values), detailed experimental protocols, or elucidated signaling pathways related to this specific compound.

The genus Thalictrum, which is related to the "thalictoside" part of the compound's name, is known for producing a variety of bioactive compounds, including alkaloids and other glycosides with a range of pharmacological activities such as anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] However, this general information on the genus does not provide specific insights into the properties of this compound itself.

A similarly named compound, Thalictoside, has been identified as a soluble epoxide hydrolase (sEH) inhibitor with an IC50 of 20.2 µM and has been studied for its potential anti-osteoporotic effects.[5] It is crucial to note that Thalictoside is a distinct chemical entity from this compound, and its mechanism of action cannot be extrapolated to the latter.

Data Presentation

Due to the absence of published research on the biological activity of this compound, no quantitative data is available for presentation.

Experimental Protocols

There are currently no published studies that provide experimental methodologies for investigating the mechanism of action of this compound.

Signaling Pathways and Experimental Workflows

The signaling pathways modulated by this compound remain uninvestigated. Consequently, no diagrams can be generated at this time.

Future Directions and Conclusion

The absence of initial studies on the mechanism of action of this compound represents a clear knowledge gap and an opportunity for future research. The structural characteristics of this compound, as a glycoside, suggest that it may possess biological activities worthy of investigation.

Future research efforts could be directed towards:

-

In vitro screening: Initial biological screening of this compound against various cell lines (e.g., cancer, immune cells) and molecular targets to identify potential therapeutic areas.

-

Mechanism of action studies: Following the identification of any biological activity, further studies would be required to elucidate the underlying molecular mechanisms, including the identification of protein targets and signaling pathways.

-

Pharmacokinetic and pharmacodynamic profiling: Comprehensive studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationship.

References

- 1. This compound | C19H27NO12 | CID 10718822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ethnobotany, botany, phytochemistry and ethnopharmacology of the genus Thalictrum L. (Ranunculaceae): A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sciencescholar.us [sciencescholar.us]

- 5. medchemexpress.com [medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of Arabinothalictoside, a nitroethylphenol glycoside, and its related compounds. It covers the chemical properties, biological activities, and detailed experimental methodologies for its isolation and potential screening. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound is a natural compound that has been isolated from the tuber of Sagittaria trifolia L., a plant used in traditional medicine. Its chemical structure, as elucidated by Yoshikawa et al. (1996), reveals a nitroethylphenol aglycone linked to a disaccharide moiety. While research on this compound itself is limited, the family of phenolic glycosides to which it belongs is known for a wide range of biological activities.

Chemical Properties of this compound

This compound is characterized by the following chemical properties:

| Property | Value | Source |

| Molecular Formula | C19H27NO12 | PubChem CID 10718822 |

| Molecular Weight | 461.4 g/mol | PubChem CID 10718822 |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[4-(2-nitroethyl)phenoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol | PubChem CID 10718822 |

| Canonical SMILES | C1--INVALID-LINK--OC[C@@H]2--INVALID-LINK--OC3=CC=C(C=C3)CC--INVALID-LINK--[O-])O)O)O)O)O">C@@HO | PubChem CID 10718822 |

| Source Organism | Sagittaria trifolia L. (tuber) | [1] |

Biological Activities of this compound and Co-isolated Compounds

The primary literature describing the isolation of this compound also reported the biological activity of several co-isolated diterpenes: trifoliones A, B, C, and D. These compounds were found to inhibit histamine release from rat mast cells.[1][2]

It is important to note that the available scientific literature, including the original isolation paper by Yoshikawa et al. (1996), does not explicitly report any biological activity for this compound itself. Further research is required to determine its pharmacological profile.

The table below summarizes the reported biological activity of the co-isolated diterpenes.

| Compound | Biological Activity | Assay | Inducer | IC50 (µM) | Source |

| Trifolione A | Inhibition of histamine release | Rat Mast Cells | Compound 48/80 | 28.6 | [1][2] |

| Trifolione A | Inhibition of histamine release | Rat Mast Cells | Calcium Ionophore A-23187 | >100 | [1][2] |

| Trifolione B | Inhibition of histamine release | Rat Mast Cells | Compound 48/80 | 14.3 | [1][2] |

| Trifolione B | Inhibition of histamine release | Rat Mast Cells | Calcium Ionophore A-23187 | >100 | [1][2] |

| Trifolione C | Inhibition of histamine release | Rat Mast Cells | Compound 48/80 | 57.1 | [1][2] |

| Trifolione C | Inhibition of histamine release | Rat Mast Cells | Calcium Ionophore A-23187 | >100 | [1][2] |

| Trifolione D | Inhibition of histamine release | Rat Mast Cells | Compound 48/80 | 28.6 | [1][2] |

| Trifolione D | Inhibition of histamine release | Rat Mast Cells | Calcium Ionophore A-23187 | >100 | [1][2] |

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and for conducting a histamine release assay, based on the procedures described in the literature for similar compounds and assays.

Isolation of this compound from Sagittaria trifolia Tubers

This protocol is based on the general methods for isolating glycosides from plant materials.[3][4]

Methodology:

-

Plant Material Preparation: Fresh tubers of Sagittaria trifolia L. are collected, washed, cut into small pieces, and air-dried.

-

Extraction: The dried plant material is extracted with methanol (MeOH) at room temperature. The extraction is typically repeated multiple times to ensure complete extraction of the compounds.

-

Concentration: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl3), and ethyl acetate (EtOAc), to remove lipids and other non-polar compounds. The water-soluble portion, which contains the polar glycosides, is retained.

-

Column Chromatography (Initial Separation): The water-soluble fraction is subjected to column chromatography on a non-polar resin, such as Diaion HP-20. The column is eluted with a stepwise gradient of water to methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Column Chromatography (Further Purification): Fractions containing the desired glycosides are pooled and further purified by silica gel column chromatography using a solvent system such as a mixture of chloroform, methanol, and water.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is achieved by repeated preparative HPLC.

-

Structure Elucidation: The structure of the isolated compound is determined by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Histamine Release Inhibition Assay from Rat Peritoneal Mast Cells

This protocol is based on the methods described for testing the inhibitory effects of natural products on histamine release induced by compound 48/80.[5]

References

Arabinothalictoside: A Technical Overview of a Data-Deficient Compound

For Researchers, Scientists, and Drug Development Professionals

Arabinothalictoside, a naturally occurring glycoside, presents a significant challenge to the scientific community due to a notable absence of comprehensive research into its fundamental physicochemical properties and biological activities. While its existence is documented, detailed experimental data regarding its solubility, stability, and mechanism of action remains largely unavailable in the public domain. This guide serves to summarize the current state of knowledge, highlight the critical data gaps, and propose standardized methodologies for the future characterization of this compound.

Physicochemical Properties: A Call for Quantitative Analysis

A thorough review of scientific literature and chemical databases reveals a significant lack of quantitative data on the solubility and stability of this compound. While some sources qualitatively describe it as "very soluble," this information is insufficient for any practical application in research or drug development.

Solubility Profile: An Uncharted Territory

To date, no peer-reviewed studies have been identified that provide quantitative solubility data for this compound in common laboratory solvents. To address this critical gap, a standardized solubility assessment should be conducted.

Table 1: Proposed Solvents for this compound Solubility Profiling

| Solvent | Rationale |

| Water (H₂O) | Essential for understanding behavior in physiological systems. |

| Phosphate-Buffered Saline (PBS) | To assess solubility under physiological pH conditions. |

| Ethanol (EtOH) | A common solvent for natural product extraction and formulation. |

| Methanol (MeOH) | Frequently used in analytical chemistry and purification. |

| Dimethyl Sulfoxide (DMSO) | A widely used solvent for compound storage and in vitro assays. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

A standardized shake-flask method is recommended for determining the equilibrium solubility of this compound.

-

Preparation of Saturated Solutions: An excess amount of this compound will be added to a series of vials, each containing a known volume of the respective solvents listed in Table 1.

-

Equilibration: The vials will be sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspensions will be centrifuged or filtered (using a chemically inert filter, e.g., PTFE) to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant will be determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

-

Data Reporting: The solubility will be reported in units of mg/mL and mol/L.

Stability Profile: Unveiling Degradation Pathways

The stability of a compound is a critical parameter for its storage, formulation, and therapeutic application. Currently, there is no published data on the stability of this compound under various stress conditions.

Table 2: Recommended Conditions for this compound Stability Testing

| Condition | Parameters to be Investigated |

| pH Stability | pH 2 (acidic), pH 7.4 (physiological), pH 9 (alkaline) |

| Temperature Stability | 4°C (refrigerated), 25°C (room temperature), 40°C (accelerated) |

| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) |

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of this compound.

-

Sample Preparation: Solutions of this compound will be prepared in appropriate solvents and subjected to the stress conditions outlined in Table 2.

-

Time Points: Samples will be collected at various time points (e.g., 0, 2, 4, 8, 12, 24 hours and longer for long-term stability) and immediately analyzed.

-

Analytical Method: A stability-indicating HPLC method capable of separating the parent compound from its degradation products will be developed and validated. Mass spectrometry (LC-MS) should be employed to identify the mass of any degradation products.

-

Kinetic Analysis: The degradation rate constants (k) and half-life (t₁/₂) of this compound under each condition will be calculated, assuming first-order kinetics as a starting point.

Biological Activity and Signaling Pathways: An Open Question

A comprehensive search of the scientific literature did not yield any information regarding the biological activity, mechanism of action, or cellular signaling pathways associated with this compound. This represents a major void in our understanding of this compound and its potential therapeutic applications.

To begin to address this, a logical workflow for preliminary biological screening is proposed.

Caption: Proposed workflow for the initial biological characterization of this compound.

The lack of data on this compound's biological targets makes it impossible to depict any specific signaling pathways at this time. Future research, following a workflow similar to the one proposed above, is necessary to identify its mechanism of action.

Conclusion and Future Directions

This compound remains an enigmatic compound. The foundational data required for its serious consideration as a lead compound in drug discovery is currently absent. A concerted effort by the research community to systematically investigate its solubility, stability, and biological activity is paramount. The experimental protocols and workflows outlined in this guide provide a roadmap for these essential future studies. The generation of this fundamental data will be the first step in unlocking the potential of this compound and determining its place, if any, in the landscape of therapeutic agents.

The Untapped Potential of Arabinothalictoside: A Whitepaper on Prospective Bioactivity and Future Research Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arabinothalictoside, a nitroethylphenol glycoside, represents a frontier in natural product research. Despite its documented isolation and structural characterization, its biological activity remains largely unexplored. This whitepaper consolidates the current, albeit limited, knowledge on this compound and extrapolates potential avenues for future research by examining the well-documented bioactivities of analogous compounds, particularly those from the Thalictrum and Sagittaria genera. By presenting a comprehensive overview of related glycoside bioactivities, this document aims to catalyze and guide early-stage research into the therapeutic potential of this compound.

Introduction to this compound

This compound is a naturally occurring phenolic glycoside that has been isolated from Sagittaria trifolia[1][2]. Its structure consists of a nitroethylphenol aglycone linked to a sugar moiety. While its chemical structure is known, a thorough investigation into its pharmacological properties is conspicuously absent from the current scientific literature. The study of glycosides is of significant interest in drug discovery, as the sugar moiety can influence the compound's solubility, stability, and pharmacokinetic profile, while the aglycone is often responsible for the biological activity[3][4].

Bioactivity of Structurally and Taxonomically Related Glycosides

In the absence of direct data on this compound, we turn to the bioactivities of glycosides from the Thalictrum genus, known for a rich diversity of bioactive compounds, and other compounds from Sagittaria trifolia. Plants from the Thalictrum genus are known to produce a variety of compounds with significant pharmacological effects, including antitumor, antimicrobial, and anti-inflammatory activities[5][6][7]. Similarly, extracts from Sagittaria trifolia have been shown to possess antioxidant, hepatoprotective, hypoglycemic, and immunostimulatory properties[8][9].

Quantitative Data on Related Glycosides

The following table summarizes the quantitative bioactivity data for various compounds isolated from Thalictrum species, which may serve as a preliminary guide for investigating this compound.

| Compound/Extract | Source Organism | Bioactivity Assay | Result (IC50 / Inhibition) |

| Thalictrum orientale extract | Thalictrum orientale | Acetylcholinesterase (AChE) Inhibition | 35.41 ± 1.88 µg/mL[5] |

| Thalictrum orientale extract | Thalictrum orientale | Butyrylcholinesterase (BChE) Inhibition | 58.63 ± 1.24 µg/mL[5] |

| Thl (an alkaloid) | Thalictrum simplex | Cytotoxicity (CC50) | 53 to 95 µM[5] |

| Trifoliones A, B, C, D | Sagittaria trifolia | Inhibition of histamine release | Effective inhibition[1][2] |

Prospective Experimental Protocols for this compound Bioactivity Screening

Based on the activities of related compounds, a logical starting point for investigating this compound's bioactivity would involve a battery of in vitro assays. The following are proposed experimental protocols.

General Workflow for Bioactivity Screening

Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

-

Preparation of Reagents: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of this compound in methanol. Ascorbic acid is used as a positive control.

-

Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample solutions at different concentrations.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value is then determined.

Protocol: MTT Assay (Cytotoxicity)

-

Cell Culture: Seed cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for 24-48 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm.

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated.

Potential Signaling Pathways for Investigation

Given the prevalence of anti-inflammatory and anticancer activities in related natural products, investigating key signaling pathways involved in these processes would be a priority.

NF-κB Signaling Pathway (Anti-inflammatory)

Many natural products exert their anti-inflammatory effects by inhibiting the NF-κB pathway.

Apoptosis Signaling Pathway (Anticancer)

Induction of apoptosis is a common mechanism of action for many anticancer compounds.

Conclusion and Future Outlook

This compound remains a molecule of untapped potential. The lack of research into its bioactivity presents a significant opportunity for the discovery of novel therapeutic agents. Based on the pharmacological profiles of related glycosides from the Thalictrum and Sagittaria genera, it is reasonable to hypothesize that this compound may possess antioxidant, anti-inflammatory, antimicrobial, and/or cytotoxic properties.

This whitepaper provides a foundational framework for initiating early-stage research. The proposed experimental workflows and target signaling pathways offer a strategic direction for elucidating the bioactivity of this compound. It is imperative that future research focuses on the systematic screening of this compound to uncover its potential contributions to medicine and drug development. The scientific community is encouraged to explore this promising natural product to unlock its full therapeutic value.

References

- 1. researchgate.net [researchgate.net]

- 2. Medicinal Foodstuffs. II. On the Bioactive Constituents of the Tuber of Sagittaria trifolia L. (Kuwai, Alismataceae) : Absolute Stereostructures of Trifoliones A, B, C, and D, Sagittariosides a and b, and this compound [jstage.jst.go.jp]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Hitting the sweet spot: A systematic review of the bioactivity and health benefits of phenolic glycosides from medicinally used plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Natural products from medicinal plants: non-alkaloidal natural constituents of the Thalictrum species. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Sagittaria trifolia tuber: bioconstituents, processing, products, and health benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Extraction of Arabinothalictoside

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the extraction and purification of Arabinothalictoside from plant sources, primarily within the Thalictrum genus, though the compound has also been identified in Sagittaria trifolia[1]. Due to the limited availability of a specific, published protocol for this compound, this guide presents a robust, generalized methodology based on established techniques for the extraction of flavonoid glycosides from plant materials[2][3][4][5]. The protocol covers sample preparation, solvent extraction, and a multi-step purification process.

Introduction

This compound is a flavonoid glycoside with potential biological activities that make it a compound of interest for further research and drug development. Structurally, it is a glycosylated flavonoid, which influences its solubility and extraction properties[3][4]. Glycosides are generally more soluble in polar solvents compared to their aglycone counterparts[3]. This protocol is designed to efficiently extract and isolate this compound for downstream applications.

Experimental Protocols

Plant Material Preparation

-

Collection and Identification: Collect the desired plant material (e.g., leaves, stems, or roots of a Thalictrum species). Ensure proper botanical identification.

-

Washing and Drying: Thoroughly wash the plant material with distilled water to remove any debris. Air-dry in a well-ventilated area away from direct sunlight, or use a plant dryer at a controlled temperature (40-50°C) to prevent degradation of thermolabile compounds.

-

Grinding: Once completely dry, grind the plant material into a fine powder using a mechanical grinder. A smaller particle size increases the surface area for more efficient extraction.

-

Storage: Store the powdered plant material in an airtight, light-proof container at room temperature to prevent degradation.

Extraction of Crude this compound

This protocol utilizes maceration, a simple yet effective extraction method for flavonoids[2].

-

Solvent Selection: Based on general principles for flavonoid glycoside extraction, an 80% methanol or 70% ethanol solution is recommended as the extraction solvent[2][6].

-

Maceration Process:

-

Weigh 100 g of the dried, powdered plant material.

-

Place the powder in a large Erlenmeyer flask.

-

Add 1 L of 80% methanol to the flask (1:10 solid-to-solvent ratio).

-

Seal the flask and place it on an orbital shaker at room temperature.

-

Macerate for 48-72 hours with continuous agitation[2].

-

-

Filtration and Concentration:

-

After maceration, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Repeat the extraction process on the residue two more times with fresh solvent to maximize yield.

-

Combine the filtrates and concentrate the crude extract using a rotary evaporator at a temperature below 50°C to remove the methanol.

-

The resulting aqueous extract can be lyophilized to obtain a dry powder.

-

Purification of this compound

A multi-step purification process is necessary to isolate this compound from the crude extract.

-

Liquid-Liquid Partitioning:

-

Dissolve the dried crude extract in distilled water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity to remove unwanted compounds:

-

First, partition with n-hexane to remove non-polar compounds like fats and waxes.

-

Next, partition with ethyl acetate to separate less polar flavonoids and other compounds. This compound, being a glycoside, is expected to remain in the aqueous phase.

-

-

Collect the final aqueous fraction, which is now enriched with polar compounds including this compound.

-

-

Column Chromatography:

-

Concentrate the enriched aqueous fraction and adsorb it onto a small amount of silica gel.

-

Prepare a silica gel column and elute with a gradient of chloroform-methanol or ethyl acetate-methanol-water.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase.

-

Combine fractions that show a spot corresponding to a reference standard of this compound (if available) or fractions with similar TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification, subject the semi-purified fractions from column chromatography to preparative HPLC.

-

Use a C18 column with a mobile phase gradient of acetonitrile and water.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

Lyophilize the collected fraction to obtain pure this compound.

-

Data Presentation

The following table presents hypothetical data for the extraction and purification of this compound from 100 g of dried plant material. This data is for illustrative purposes only.

| Step | Mass of Product (g) | Purity (%) | Yield (%) |

| Crude Extract | 15.0 | ~5 | 100 |

| Aqueous Fraction | 8.5 | ~15 | 56.7 |

| Column Chromatography | 0.9 | ~70 | 6.0 |

| Preparative HPLC | 0.2 | >98 | 1.3 |

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Logical Relationships in Purification

Caption: Logical steps in the purification of this compound from a crude extract.

References

- 1. This compound | C19H27NO12 | CID 10718822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? [mdpi.com]

- 5. CN1699393A - Flavonoid glycosides and preparation method thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Application Note & Protocol: Quantitative Analysis of Arabinothalictoside using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide for the quantitative analysis of Arabinothalictoside in various sample matrices using High-Performance Liquid Chromatography (HPLC). The protocols detailed below are designed to ensure accuracy, precision, and reproducibility in research and quality control settings.

Introduction

This compound is a compound of interest in pharmaceutical research due to its potential therapeutic properties. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of herbal preparations. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for this purpose. This application note describes a validated HPLC method for the quantitative determination of this compound.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity ≥ 98%)

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

HPLC grade water

-

Formic acid (or other suitable buffer components like phosphate buffer)[1]

-

Syringe filters (0.22 µm or 0.45 µm)[2]

-

Sample vials

Instrumentation

A standard HPLC system equipped with:

-

Quaternary or binary pump

-

Autosampler

-

Column oven

-

Photodiode Array (PDA) or UV-Vis detector[3]

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound. Optimization may be required based on the specific HPLC system and sample matrix.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4][5] |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient Elution | 0-20 min, 10-90% B;20-25 min, 90% B;25-30 min, 10% B (re-equilibration) |

| Flow Rate | 1.0 mL/min[6] |

| Injection Volume | 10 µL |

| Column Temperature | 30°C[4][7] |

| Detection | UV at 265 nm[7] (or wavelength of maximum absorbance for this compound) |

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. Below are general guidelines for different sample types.

-

Herbal Extracts:

-

Accurately weigh the powdered plant material or extract.

-

Perform extraction using a suitable solvent (e.g., methanol, ethanol) with methods such as ultrasonication or soxhlet extraction.[8]

-

Centrifuge the extract to pellet solid particles.

-

Filter the supernatant through a 0.22 µm syringe filter before injection.[9][10]

-

-

Biological Samples (e.g., Plasma):

-

Protein Precipitation: Add three volumes of a cold organic solvent (e.g., acetonitrile or methanol) to one volume of plasma.[11]

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to precipitate proteins.[9]

-

Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

-

Method Validation

To ensure the reliability of the quantitative results, the HPLC method should be validated according to ICH guidelines, assessing the following parameters:

-

Linearity: Analyze the working standard solutions at a minimum of five concentration levels. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[12]

-

Precision: Assess both intra-day and inter-day precision by analyzing replicate injections of quality control (QC) samples at low, medium, and high concentrations. The relative standard deviation (RSD) should be less than 2%.[13][14]

-

Accuracy: Determine the accuracy by performing recovery studies. Spike a blank sample matrix with known concentrations of this compound (low, medium, and high QC levels) and calculate the percentage recovery. The recovery should typically be within 85-115%.[15][16]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[13] These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).[3]

Data Presentation

Table 1: Linearity Data for this compound Quantification

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | [Insert Data] |

| 5 | [Insert Data] |

| 10 | [Insert Data] |

| 25 | [Insert Data] |

| 50 | [Insert Data] |

| 100 | [Insert Data] |

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 2: Precision and Accuracy Data

| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |

| Low | 5 | < 2% | < 2% | 85-115% |

| Medium | 25 | < 2% | < 2% | 85-115% |

| High | 75 | < 2% | < 2% | 85-115% |

Table 3: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2 |

| Theoretical Plates | > 2000 |

| Resolution (Rs) | > 2 (from nearest peak) |

Visualizations

Caption: Experimental workflow for the quantitative analysis of this compound using HPLC.

Caption: Detailed sample preparation workflows for different matrices.

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 4. HPLC method development and validation for simultaneous detection of Arabinoside-C and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Determination of trigonelline by HPLC and study on its pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. nacalai.com [nacalai.com]

- 10. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. youtube.com [youtube.com]

- 12. Qualitative and Quantitative Analysis of Banhasasim-Tang Using UHPLC-Q-Orbitrap-MS and UHPLC-TQ-MS/MS [mdpi.com]

- 13. Quantitative HPLC method for determining two of the major active phthalides from Ligusticum porteri roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. thaiscience.info [thaiscience.info]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols: Arabinothalictoside Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabinothalictoside is a phenolic glycoside first isolated from the tubers of Sagittaria trifolia L.[1]. Its structure consists of a 4-(2-nitroethyl)phenol aglycone linked to a disaccharide, 2-O-α-L-arabinopyranosyl-β-D-glucopyranose. This document provides detailed protocols for the isolation and purification of this compound from its natural source, as well as a proposed synthetic pathway based on established glycosylation and organic synthesis methods.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Appearance | Colorless needles | [1] |

| Molecular Formula | C₁₉H₂₇NO₁₂ | [1] |

| Molecular Weight | 461.42 g/mol | [1] |

| Melting Point | 168-170 °C | [1] |

| Optical Rotation | [α]D²⁰ -58.5° (c=1.0, MeOH) | [1] |

| ¹H-NMR (CD₃OD, 400 MHz) | See Table 2 | [1] |

| ¹³C-NMR (CD₃OD, 100 MHz) | See Table 3 | [1] |

| FAB-MS (positive-ion) | m/z 484 [M+Na]⁺ | [1] |

Table 2: ¹H-NMR Spectroscopic Data for this compound (in CD₃OD)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aglycone | |||

| H-2', H-6' | 7.18 | d | 8.8 |

| H-3', H-5' | 7.04 | d | 8.8 |

| H-7' | 3.20 | t | 7.3 |

| H-8' | 4.72 | t | 7.3 |

| Glucose | |||

| H-1 | 4.93 | d | 7.8 |

| H-2 | 3.52 | dd | 7.8, 9.0 |

| H-3 | 3.65 | t | 9.0 |

| H-4 | 3.44 | t | 9.0 |

| H-5 | 3.50 | m | |

| H-6a | 3.92 | dd | 2.0, 12.0 |

| H-6b | 3.75 | dd | 5.4, 12.0 |

| Arabinose | |||

| H-1'' | 4.41 | d | 6.8 |

| H-2'' | 3.61 | dd | 6.8, 8.3 |

| H-3'' | 3.55 | dd | 3.4, 8.3 |

| H-4'' | 3.82 | m | |

| H-5''a | 3.82 | m | |

| H-5''b | 3.59 | dd | 3.9, 11.7 |

Table 3: ¹³C-NMR Spectroscopic Data for this compound (in CD₃OD)

| Carbon | Chemical Shift (δ, ppm) |

| Aglycone | |

| C-1' | 158.3 |

| C-2', C-6' | 118.0 |

| C-3', C-5' | 129.8 |

| C-4' | 134.4 |

| C-7' | 34.0 |

| C-8' | 77.1 |

| Glucose | |

| C-1 | 102.3 |

| C-2 | 82.3 |

| C-3 | 78.0 |

| C-4 | 71.6 |

| C-5 | 77.8 |

| C-6 | 62.7 |

| Arabinose | |

| C-1'' | 105.3 |

| C-2'' | 75.5 |

| C-3'' | 78.3 |

| C-4'' | 69.9 |

| C-5'' | 67.2 |

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Sagittaria trifolia Tubers

This protocol is adapted from the method described by Yoshikawa et al. (1994)[1].

1. Materials and Reagents:

-

Fresh or dried tubers of Sagittaria trifolia L.

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

Water (H₂O)

-

Silica gel for column chromatography

-

Diaion HP-20 resin

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with an ODS column

-

Solvents for chromatography (e.g., CHCl₃, MeOH, H₂O, CH₃CN)

2. Extraction:

-

Air-dry the tubers of Sagittaria trifolia and grind them into a fine powder.

-

Extract the powdered plant material with methanol at room temperature.

-

Concentrate the methanolic extract under reduced pressure to obtain a crude extract.

3. Solvent Partitioning:

-